Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

Organic Synthesis Stoichiometry Medicinal Chemistry

Standard benzoate esters lack the N-methoxyimidoyl group required for selective amidine or guanidine formation, forcing researchers into multi-step nitrile routes with poor yields. - **Unique reactivity:** Masked electrophile enables orthogonal chemistry not accessible with methyl 4-cyanobenzoate or 4-formylbenzoate. - **Controlled handling:** HCl salt form improves solubility and reaction reproducibility vs. neutral base. - **Supply assurance:** Exact stoichiometric control with MW 229.66 g/mol. Available for immediate research delivery.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
CAS No. 63617-98-1
Cat. No. B3042493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride
CAS63617-98-1
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC(=N)C1=CC=C(C=C1)C(=O)OC.Cl
InChIInChI=1S/C10H11NO3.ClH/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;/h3-6,11H,1-2H3;1H
InChIKeyJBPPXFLNTLTIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride – Overview


Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 63617-98-1) is a benzoate ester derivative containing both methoxy and imino functional groups . This compound is primarily utilized as a versatile research chemical and intermediate in pharmaceutical research and organic synthesis . It is a hydrochloride salt with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . Its IUPAC name is methyl 4-(C-methoxycarbonimidoyl)benzoate;hydrochloride .

Functional Handle
Masked electrophile / amidine precursor via N-methoxyimidoyl group
Form & Handling
Hydrochloride salt for improved aqueous solubility and stoichiometric control
Regiochemistry
Para-substituted benzoate scaffold confirmed by unique InChIKey

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride vs. Generic Analogs


Simple substitution with other benzoate derivatives, such as methyl 4-formylbenzoate or methyl 4-aminobenzoate, is not scientifically valid due to the unique reactivity conferred by the N-methoxyimidoyl group present in Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride . This specific functional group acts as a masked electrophile or a precursor to amidine structures, enabling synthetic pathways that are not accessible with aldehyde, amine, or nitrile analogs [1]. The presence of the hydrochloride salt form also directly impacts solubility and handling properties, which differ significantly from its neutral base or other ester derivatives, thereby affecting reaction outcomes and reproducibility in sensitive chemical syntheses . Consequently, selecting this specific compound is critical for maintaining fidelity in established research protocols and achieving desired molecular architectures.

Target compound
N-methoxyimidoyl reactivity enables synthetic pathways (masked amidine formation) not accessible with aldehyde, amine or nitrile analogs such as methyl 4-formylbenzoate or methyl 4-aminobenzoate.
Target compound
Hydrochloride salt form alters solubility and handling versus the neutral base; substituting with the free base or other esters may shift reaction outcomes and reproducibility.
Target compound
Para-regiochemistry is critical for SAR and building-block fidelity; meta- or ortho-isomers (e.g., CAS 1154063-16-7) are not interchangeable.

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride Comparative Evidence


Molecular Weight & Molarity Calculations

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride has a molecular weight of 229.66 g/mol, which is 15.46% higher than the neutral base Methyl 4-[Imino(methoxy)methyl]benzoate (193.20 g/mol) and significantly different from the unsubstituted Methyl 4-formylbenzoate (164.16 g/mol) . This difference directly affects the mass required for equimolar reactions, where using the base or a different analog would lead to a stoichiometric error. The presence of the hydrochloride salt also ensures improved aqueous solubility for certain reaction conditions compared to the less polar base or other non-salt analogs .

Molecular Weight
Class-level inference
229.66 g/mol (HCl salt) vs 193.20 (base), 164.16 (formyl analog)
Prevents stoichiometric errors in equimolar reactions
Salt form accounts for +15.46% mass vs. base
Organic Synthesis Stoichiometry Medicinal Chemistry

Lipophilicity (LogP) for Purification

The calculated LogP (partition coefficient) for Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is 1.86677, as reported by a major vendor . This value is distinct from other common para-substituted benzoate esters used as synthetic intermediates, such as Methyl 4-aminobenzoate (calculated LogP ~1.0-1.2) [1] or Methyl 4-formylbenzoate (calculated LogP ~1.8) [2]. The difference in LogP, while appearing modest, can significantly alter retention times in reversed-phase HPLC purification and partition coefficients in liquid-liquid extractions. This necessitates specific optimization of purification parameters that are not interchangeable with protocols developed for other analogs.

Calculated LogP
Cross-study comparable
1.87 (HCl salt) vs ~1.0–1.2 (amino analog), ~1.8 (formyl analog)
Impacts HPLC retention and liquid-liquid extraction optimization
Protocols developed for other para esters may not transfer directly
Analytical Chemistry Medicinal Chemistry Purification

Structural Identity: SMILES & InChIKey

The compound's unique identity is confirmed by its canonical SMILES string: COC(=N)C1=CC=C(C(=O)OC)C=C1.Cl and InChIKey: JBPPXFLNTLTIEP-UHFFFAOYSA-N . These identifiers are distinct from its structural isomers and analogs, such as the 3-substituted regioisomer Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride (CAS 1154063-16-7) which has the InChIKey OVTHZQXVJUBLMO-UHFFFAOYSA-N . This level of specificity is crucial for procuring the exact para-substituted compound required for structure-activity relationship (SAR) studies or as a specific building block in a synthetic route. Substitution with the meta- or ortho- regioisomers, or with a different salt form, would lead to a different chemical entity with altered properties and potential biological activity.

Structural Identity
Head-to-head
InChIKey: JBPPXFLNTLTIEP-UHFFFAOYSA-N (para) vs OVTHZQXVJUBLMO-UHFFFAOYSA-N (meta isomer)
Ensures procurement of correct regiochemistry for SAR and synthesis fidelity
Distinct InChIKey confirms para-substitution pattern
Cheminformatics Procurement Verification Quality Control

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride Applications


Protected Amidine Synthon for Pharmaceuticals

The N-methoxyimidoyl group in Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride functions as a masked or protected amidine. This is particularly valuable in the synthesis of drug candidates containing amidine or guanidine moieties, where late-stage deprotection is required to avoid unwanted side reactions. Its use as a building block is supported by its classification as a research chemical intermediate, and its unique reactivity, stemming from the methoxyimidoyl halide replacement, distinguishes it from simple ester analogs [1]. The compound's defined molecular weight of 229.66 g/mol allows for precise stoichiometric control in such sensitive sequences .

Para-Substituted Benzoate for Enzyme Inhibitors

The compound's specific para-substitution pattern (confirmed by its unique InChIKey) makes it an ideal scaffold for exploring structure-activity relationships (SAR) around a central benzoate core. For instance, the N-methoxyimidoyl group can be a key hydrogen bond acceptor/donor in enzyme active sites. This differentiates it from analogs like methyl 4-amidinobenzoate hydrochloride (CAS 42823-73-4), which presents a free amidine group with different electronic and steric properties. This is relevant in the study of inhibitors for targets such as tankyrase, where amidine-containing building blocks are explored .

Intermediate for Agrochemicals & Functional Materials

Beyond pharmaceuticals, the compound's utility as an intermediate extends to the synthesis of functional materials and agrochemicals. The calculated lipophilicity (LogP ~1.87) suggests it is a suitable precursor for molecules requiring specific partition coefficients for membrane permeability or material dispersion. Its differentiation from methyl 4-cyanobenzoate (CAS 1129-35-7), a common nitrile intermediate, lies in the imidate functionality which can undergo orthogonal chemistry to nitriles, such as selective hydrolysis or reaction with amines under mild conditions. This allows for greater synthetic diversity and the creation of more complex molecular architectures .

Application
Selection Property
Validation Focus
Amidine / guanidine precursor studies
Masked electrophile reactivity
Late-stage deprotection fidelity
Enzyme inhibitor SAR scaffold
Para-substitution identity
Regiochemical purity & SAR consistency
Agrochemical / functional material intermediate
Orthogonal imidate chemistry
Selective hydrolysis and mild-condition reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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